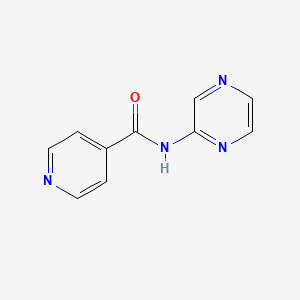
2,3-dimethylnaphthalene-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-dimethylnaphthalene-1-carboxylic acid is an organic compound belonging to the class of naphthalene carboxylic acids. It is a white to off-white crystalline powder with the molecular formula C13H12O2 and a molecular weight of 200.24 g/mol .
Preparation Methods
2,3-dimethylnaphthalene-1-carboxylic acid can be synthesized using several methods. One common method involves the oxidation of 1,2-dimethylnaphthalene with potassium permanganate or potassium dichromate in dilute sulfuric acid. This reaction typically requires controlled conditions to ensure the selective formation of the carboxylic acid group.
Chemical Reactions Analysis
2,3-dimethylnaphthalene-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid for nitration. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,3-dimethylnaphthalene-1-carboxylic acid has shown potential in various scientific research applications:
Mechanism of Action
The mechanism of action of 2,3-dimethylnaphthalene-1-carboxylic acid involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
2,3-dimethylnaphthalene-1-carboxylic acid can be compared with other naphthalene carboxylic acids, such as:
- 1-naphthoic acid
- 2-naphthoic acid
- 3,4-dimethylnaphthalene-1-carboxylic acid
These compounds share similar structural features but differ in the position and number of substituents on the naphthalene ring. The unique arrangement of methyl groups in this compound contributes to its distinct chemical and biological properties.
Properties
CAS No. |
29725-97-1 |
|---|---|
Molecular Formula |
C13H12O2 |
Molecular Weight |
200.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[4-(carboxymethyl)phenoxy]acetic acid](/img/structure/B6257941.png)
